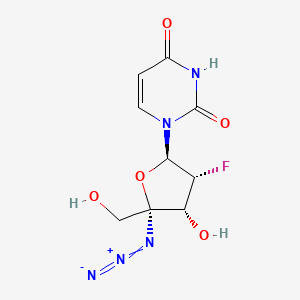
N-(2-ethylcyclohexyl)-4-fluorobenzamide
Vue d'ensemble
Description
N-(2-ethylcyclohexyl)-4-fluorobenzamide, also known as ABP-688, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained significant attention in the scientific community due to its potential application in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
N-(2-ethylcyclohexyl)-4-fluorobenzamide acts as a competitive antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the brain. mGluR5 is involved in the regulation of various neuronal functions, including synaptic plasticity, learning, and memory. N-(2-ethylcyclohexyl)-4-fluorobenzamide binds to the orthosteric site of mGluR5 and prevents the binding of glutamate, the endogenous ligand for mGluR5. This results in the inhibition of downstream signaling cascades and the modulation of neuronal activity.
Biochemical and Physiological Effects
N-(2-ethylcyclohexyl)-4-fluorobenzamide has been shown to have a number of biochemical and physiological effects in preclinical models. It has been demonstrated to reduce anxiety-like behavior and improve cognitive function in mice. N-(2-ethylcyclohexyl)-4-fluorobenzamide has also been shown to have antipsychotic effects in rats, reducing the hyperactivity induced by psychostimulants. Additionally, N-(2-ethylcyclohexyl)-4-fluorobenzamide has been shown to reduce ethanol self-administration in rats, suggesting its potential as a treatment for alcohol addiction.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethylcyclohexyl)-4-fluorobenzamide has several advantages for use in lab experiments. It is a highly selective antagonist of mGluR5, which allows for the specific modulation of this receptor without affecting other glutamate receptors. N-(2-ethylcyclohexyl)-4-fluorobenzamide is also highly potent, with an IC50 value of 8 nM. However, N-(2-ethylcyclohexyl)-4-fluorobenzamide has some limitations for use in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, N-(2-ethylcyclohexyl)-4-fluorobenzamide has a relatively short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several potential future directions for the study of N-(2-ethylcyclohexyl)-4-fluorobenzamide. One area of interest is the potential application of N-(2-ethylcyclohexyl)-4-fluorobenzamide in the treatment of schizophrenia. mGluR5 has been implicated in the pathophysiology of schizophrenia, and N-(2-ethylcyclohexyl)-4-fluorobenzamide has shown promise as a potential antipsychotic in preclinical models. Another area of interest is the potential use of N-(2-ethylcyclohexyl)-4-fluorobenzamide in combination with other drugs. For example, N-(2-ethylcyclohexyl)-4-fluorobenzamide may enhance the efficacy of existing antidepressants or antipsychotics when used in combination. Finally, further research is needed to fully understand the mechanism of action of N-(2-ethylcyclohexyl)-4-fluorobenzamide and its effects on neuronal function.
Applications De Recherche Scientifique
N-(2-ethylcyclohexyl)-4-fluorobenzamide has been extensively studied for its potential application in the treatment of various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical models. N-(2-ethylcyclohexyl)-4-fluorobenzamide has also been investigated for its potential to treat drug addiction, as mGluR5 has been implicated in the development of drug-seeking behavior.
Propriétés
IUPAC Name |
N-(2-ethylcyclohexyl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO/c1-2-11-5-3-4-6-14(11)17-15(18)12-7-9-13(16)10-8-12/h7-11,14H,2-6H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDQDKSUNCPSFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCC1NC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylcyclohexyl)-4-fluorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















